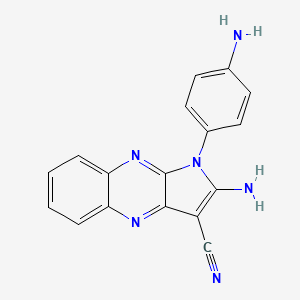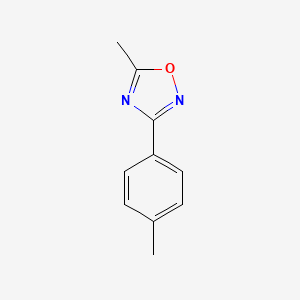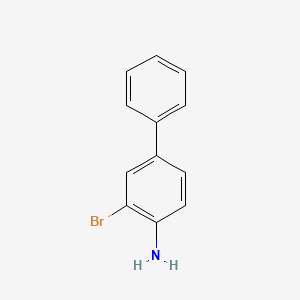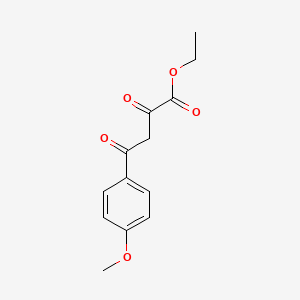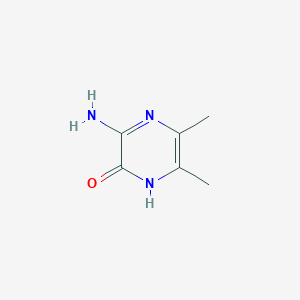
Platinum tetrabromide
Overview
Description
Platinum tetrabromide is a chemical compound with the formula PtBr4. It is a yellowish-brown crystalline solid that is soluble in water and other polar solvents. Platinum tetrabromide has a wide range of applications in scientific research, particularly in the fields of catalysis, organic synthesis, and materials science. In
Scientific Research Applications
Platinum Tetrabromide (PtBr4) Applications: Platinum tetrabromide, also known as platinum(IV) bromide, is a brown solid inorganic compound mainly of interest for academic research. It is a component of a reagent used in qualitative inorganic analysis and has a structure consisting of interconnected PtBr6 octahedra . While specific unique applications for Platinum tetrabromide are not widely documented, we can infer potential applications based on the general properties of platinum compounds and their uses in various fields. Below are some potential applications categorized into separate fields:
Mechanism of Action
Target of Action
Platinum-based compounds, including Platinum Tetrabromide, primarily target DNA within cells . They interact with the DNA to disrupt its replication process, which is crucial for cell division and growth . This makes them effective in inhibiting the growth of rapidly dividing cells, such as cancer cells .
Mode of Action
Platinum Tetrabromide, like other platinum-based compounds, undergoes a series of reactions once inside the cell. It forms reactive species that can bind to DNA, creating platinum-DNA adducts . These adducts disrupt the DNA replication process, leading to cell death .
Biochemical Pathways
The formation of platinum-DNA adducts triggers a cascade of biochemical events. The DNA damage activates several cellular pathways, including those involved in DNA repair, cell cycle regulation, and apoptosis . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death, or apoptosis .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds are complex and can vary significantly among different compounds . They are actively transported into cells, where they undergo transformations to form reactive species . The cellular accumulation of platinum can be influenced by various factors, including the expression levels and activity of transport proteins .
Result of Action
The primary result of Platinum Tetrabromide’s action is the inhibition of cell division and growth, leading to cell death . This is achieved through the formation of platinum-DNA adducts, which disrupt DNA replication and trigger apoptosis .
Action Environment
The action of Platinum Tetrabromide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s reactivity and the formation of platinum-DNA adducts . Additionally, the presence of other biomolecules, such as proteins and glutathione, can interact with the platinum compound and potentially affect its action .
properties
IUPAC Name |
platinum(4+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988666 | |
| Record name | Platinum(4+) tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum tetrabromide | |
CAS RN |
68938-92-1 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum bromide (PtBr4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum bromide (PtBr4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(4+) tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



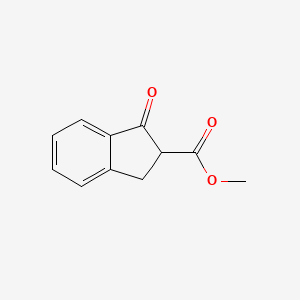

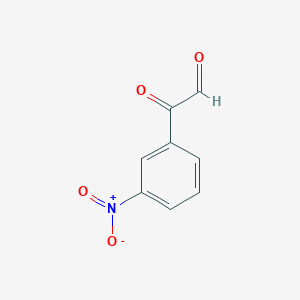
![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)


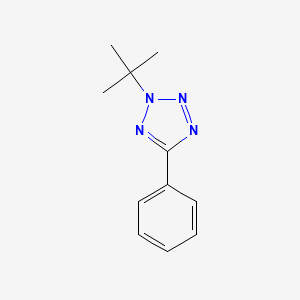
![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)
